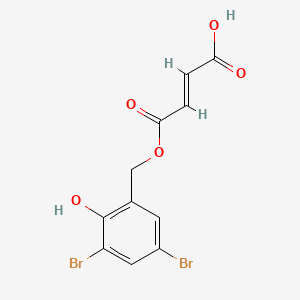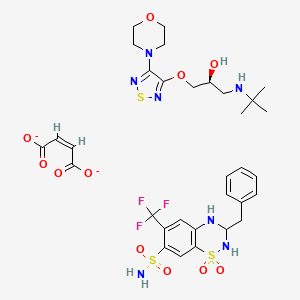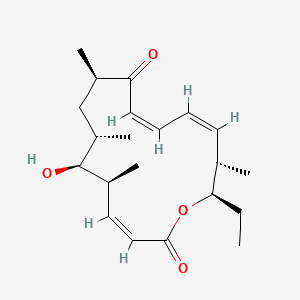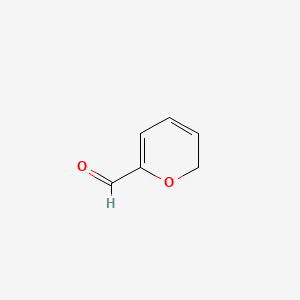
Lilac aldehyde A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,2’S,5’S)-Lilac aldehyde is a chiral compound known for its pleasant floral fragrance, reminiscent of lilac flowers. It is a significant component in the fragrance industry and is often used in perfumes and scented products. The compound’s unique stereochemistry contributes to its distinctive olfactory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’S,5’S)-Lilac aldehyde typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. This reaction is highly selective and efficient for producing intermediates that can undergo subsequent dehydration or dehydrogenation reactions to form the desired aldehyde. The reaction conditions often involve the use of solid acid catalysts such as zeolites or polyoxometalates to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of (2R,2’S,5’S)-Lilac aldehyde may involve the use of biomass-derived dienes and dienophiles. The process is optimized to ensure high yield and purity of the final product. The use of heterogeneous catalysis is common, as it allows for the efficient conversion of raw materials into the desired aldehyde with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2R,2’S,5’S)-Lilac aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
(2R,2’S,5’S)-Lilac aldehyde has several applications in scientific research:
Chemistry: Used as a model compound in studies of stereochemistry and chiral synthesis.
Biology: Investigated for its potential biological activity and interactions with olfactory receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry for the formulation of perfumes and scented products.
Mechanism of Action
The mechanism of action of (2R,2’S,5’S)-Lilac aldehyde involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its floral scent. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade.
Comparison with Similar Compounds
Similar Compounds
(2R,2’S,5’R)-Lilac aldehyde: Another stereoisomer with slightly different olfactory properties.
(2S,2’R,5’S)-Lilac aldehyde: A stereoisomer with distinct fragrance characteristics.
(2S,2’R,5’R)-Lilac aldehyde: Another stereoisomer with unique scent properties.
Uniqueness
(2R,2’S,5’S)-Lilac aldehyde is unique due to its specific stereochemistry, which imparts a distinct floral fragrance. Its chiral nature allows for selective interactions with olfactory receptors, making it a valuable compound in the fragrance industry.
Properties
CAS No. |
53447-46-4 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(2R)-2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9-,10+/m0/s1 |
InChI Key |
YPZQHCLBLRWNMJ-LPEHRKFASA-N |
SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
Isomeric SMILES |
C[C@@H](C=O)[C@@H]1CC[C@@](O1)(C)C=C |
Canonical SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
Key on ui other cas no. |
53447-46-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238516.png)
![(6S)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,5-diol](/img/structure/B1238519.png)





![(Z)-7-[(1R,2R,3R)-2-[(E)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1238528.png)


![(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1238532.png)
